2-Benzyl-1-methylquinazolin-4(1H)-one hydroiodide

Catalog No.
S12815041
CAS No.
M.F
C16H15IN2O
M. Wt
378.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyl-1-methylquinazolin-4(1H)-one hydroiodide

Product Name

2-Benzyl-1-methylquinazolin-4(1H)-one hydroiodide

IUPAC Name

2-benzyl-1-methylquinazolin-4-one;hydroiodide

Molecular Formula

C16H15IN2O

Molecular Weight

378.21 g/mol

InChI

InChI=1S/C16H14N2O.HI/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H

InChI Key

VBNXVWJRNXRBKR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3.I

2-Benzyl-1-methylquinazolin-4(1H)-one hydroiodide is a chemical compound with the molecular formula C16H15IN2OC_{16}H_{15}IN_2O and a molecular weight of approximately 370.21 g/mol. This compound belongs to the quinazolinone family, which is characterized by a fused bicyclic structure containing a quinazoline moiety. The hydroiodide form indicates that the compound is combined with hydroiodic acid, enhancing its solubility and stability in certain applications. The structure features a benzyl group and a methyl group attached to the quinazolinone core, contributing to its unique chemical properties and potential biological activities.

The reactivity of 2-benzyl-1-methylquinazolin-4(1H)-one hydroiodide can be explored through various chemical transformations:

  • Nucleophilic Substitution: The presence of the benzyl group allows for nucleophilic substitution reactions where the iodine can be replaced by other nucleophiles, such as amines or alcohols.
  • Condensation Reactions: This compound can participate in condensation reactions to form more complex structures, particularly when reacted with aldehydes or ketones.
  • Reduction Reactions: The carbonyl group in the quinazolinone structure can undergo reduction to yield corresponding alcohols or amines, depending on the reducing agent used.

Research has indicated that quinazolinone derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity: Compounds similar to 2-benzyl-1-methylquinazolin-4(1H)-one hydroiodide have shown efficacy against various Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents .
  • Anticancer Properties: Some studies suggest that quinazolinones may inhibit cancer cell proliferation and induce apoptosis in certain cancer types .
  • Anti-inflammatory Effects: There is evidence that these compounds may modulate inflammatory pathways, providing therapeutic potential in treating inflammatory diseases.

Several methods have been developed for synthesizing 2-benzyl-1-methylquinazolin-4(1H)-one hydroiodide:

  • One-Pot Synthesis: A microwave-assisted one-pot synthesis has been reported, allowing for efficient formation of quinazolinone derivatives from readily available starting materials .
  • Multi-step Synthesis: Traditional multi-step synthesis involves the reaction of anthranilic acid derivatives with appropriate alkylating agents (e.g., benzyl chloride) under basic conditions to form the desired quinazolinone structure .
  • Hydroiodide Formation: The hydroiodide salt can be formed by reacting the base form of the compound with hydroiodic acid, enhancing solubility for further applications.

2-Benzyl-1-methylquinazolin-4(1H)-one hydroiodide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Chemical Research: It can be utilized as an intermediate in organic synthesis for creating more complex pharmaceutical compounds.
  • Material Science: Investigations into its properties may reveal applications in developing novel materials with specific electronic or optical characteristics.

Studies exploring the interactions of 2-benzyl-1-methylquinazolin-4(1H)-one hydroiodide with biological macromolecules (such as proteins and nucleic acids) could provide insights into its mechanism of action. For instance:

  • Binding Affinity Studies: Evaluating how this compound binds to specific receptors or enzymes could elucidate its pharmacological profile.
  • In Silico Studies: Computational modeling can predict interactions and aid in optimizing the structure for enhanced activity.

Several compounds share structural similarities with 2-benzyl-1-methylquinazolin-4(1H)-one hydroiodide. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
2-Methylquinazolin-4(1H)-oneLacks benzyl substituentModerate antibacterial activity
2-Benzylquinazolin-4(3H)-oneSimilar core but different substitutionPotential anticancer properties
3-(Phenylmethyl)quinazolin-4(3H)-oneDifferent substituent positionExhibits anti-inflammatory effects
2-Benzyl-3-hydroxyquinazolin-4(1H)-oneHydroxy group at position 3Enhanced antimicrobial activity

Uniqueness of 2-Benzyl-1-methylquinazolin-4(1H)-one Hydroiodide:
This compound's unique combination of a methyl group at position 1 and a benzyl group at position 2 distinguishes it from other derivatives, potentially influencing its biological activity and reactivity patterns. Its hydroiodide form further enhances its solubility and stability compared to related compounds.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

378.02291 g/mol

Monoisotopic Mass

378.02291 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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